(R)-tert-butyl 4-(5-bromo-3-cyano-6-cyclopropylpyridin-2-yl)-2-cyclopropylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl ®-4-(5-bromo-3-cyano-6-cyclopropylpyridin-2-yl)-2-cyclopropylpiperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-(5-bromo-3-cyano-6-cyclopropylpyridin-2-yl)-2-cyclopropylpiperazine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the bromo and cyano groups. The cyclopropyl groups are then added through cyclopropanation reactions. Finally, the piperazine ring is constructed, and the tert-butyl group is introduced to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-(5-bromo-3-cyano-6-cyclopropylpyridin-2-yl)-2-cyclopropylpiperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or to convert them into different functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
tert-Butyl ®-4-(5-bromo-3-cyano-6-cyclopropylpyridin-2-yl)-2-cyclopropylpiperazine-1-carboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-(5-bromo-3-cyano-6-cyclopropylpyridin-2-yl)-2-cyclopropylpiperazine-1-carboxylate would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-4-(5-bromo-3-cyano-6-cyclopropylpyridin-2-yl)-2-cyclopropylpiperazine-1-carboxylate: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of tert-Butyl ®-4-(5-bromo-3-cyano-6-cyclopropylpyridin-2-yl)-2-cyclopropylpiperazine-1-carboxylate lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H27BrN4O2 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
tert-butyl (2R)-4-(5-bromo-3-cyano-6-cyclopropylpyridin-2-yl)-2-cyclopropylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H27BrN4O2/c1-21(2,3)28-20(27)26-9-8-25(12-17(26)13-4-5-13)19-15(11-23)10-16(22)18(24-19)14-6-7-14/h10,13-14,17H,4-9,12H2,1-3H3/t17-/m0/s1 |
InChI Key |
IRODWPSIHMGSND-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C2CC2)C3=NC(=C(C=C3C#N)Br)C4CC4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C2CC2)C3=NC(=C(C=C3C#N)Br)C4CC4 |
Origin of Product |
United States |
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